molecular formula C16H35NO B14252569 2-Aminohexadecan-1-ol CAS No. 178553-86-1

2-Aminohexadecan-1-ol

Cat. No.: B14252569
CAS No.: 178553-86-1
M. Wt: 257.45 g/mol
InChI Key: MNGRWBQCRJBGSJ-UHFFFAOYSA-N
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Description

2-Aminohexadecan-1-ol is a long-chain primary alcohol featuring an amino (-NH₂) group at the second carbon of a 16-carbon aliphatic chain. For this article, comparisons will be drawn with structurally or functionally analogous compounds from the evidence, including long-chain alcohols, amino alcohols, and branched analogs.

Properties

CAS No.

178553-86-1

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

2-aminohexadecan-1-ol

InChI

InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15,17H2,1H3

InChI Key

MNGRWBQCRJBGSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminohexadecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitrohexadecan-1-ol using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method includes the reaction of hexadecanal with ammonia and hydrogen in the presence of a nickel catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 2-nitrohexadecan-1-ol, is subjected to hydrogenation under high pressure and temperature conditions, using catalysts like palladium or nickel to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions: 2-Aminohexadecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium or nickel catalysts is commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Hexadecanone or hexadecanal.

    Reduction: Hexadecylamine.

    Substitution: Hexadecyl halides or esters.

Scientific Research Applications

2-Aminohexadecan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various complex molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds and is used in the study of lipid metabolism.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-aminohexadecan-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules. This compound can modulate the fluidity and permeability of cell membranes, affecting cellular processes such as signal transduction and transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-Aminohexadecan-1-ol (hypothetical properties inferred) and related compounds from the evidence:

Compound Structure Key Functional Groups CAS No. Uses Hazards References
This compound C₁₆H₃₃NO (linear chain) -NH₂, -OH N/A Hypothetical: surfactants, lipid research Likely moderate toxicity (inferred from analogs) N/A
Dodecan-1-ol C₁₂H₂₅OH (linear chain) -OH 112-53-8 Detergents, emulsifiers, lubricants Irritant (skin/eyes); aquatic toxicity
2-Aminoindan-1-ol C₉H₁₁NO (fused benzene-cyclopentane) -NH₂, -OH 13575-72-9 Pharmaceutical intermediates Acute toxicity (oral, skin, eye), respiratory irritation (H302, H315, etc.)
2-(Aminomethyl)adamantan-2-ol C₁₁H₁₉NO (adamantane core) -NH₂, -OH 24779-98-4 Chemical synthesis Skin/eye irritation, respiratory sensitization (H315, H319, H335)
Octyldodecanol C₂₀H₄₁OH (branched chain) -OH 5333-42-6 Lubricants, plasticizers, cosmetics Low acute toxicity; environmental persistence due to branching

Key Observations :

Structural Influence on Functionality: Chain Length: Dodecan-1-ol (C12) and Octyldodecanol (C20) are non-amines but highlight how chain length impacts hydrophobicity. This compound’s longer chain (C16) may enhance lipid solubility compared to Dodecan-1-ol . Branching: Octyldodecanol’s branched structure reduces crystallinity, improving lubricant performance. In contrast, this compound’s linear chain may favor membrane integration .

Amino-Alcohol Reactivity: 2-Aminoindan-1-ol and 2-(Aminomethyl)adamantan-2-ol demonstrate that amino-alcohols often exhibit dual reactivity (e.g., hydrogen bonding, nucleophilicity). Their cyclic structures limit flexibility, whereas this compound’s linear chain could enhance surfactant properties .

Toxicity Profiles: Amino-alcohols like 2-Aminoindan-1-ol show higher acute toxicity (oral, dermal) than non-amino analogs (e.g., Dodecan-1-ol). This suggests this compound may require stringent handling protocols .

Environmental Impact: Long-chain alcohols (e.g., Dodecan-1-ol) show moderate aquatic toxicity. Branched analogs like Octyldodecanol persist longer in ecosystems. This compound’s biodegradability remains uncertain but warrants caution .

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